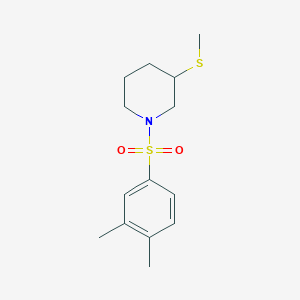

1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylthio)piperidine

Description

IUPAC Nomenclature Rationale and Substituent Prioritization

The systematic naming of 1-((3,4-dimethylphenyl)sulfonyl)-3-(methylthio)piperidine follows IUPAC rules for polyfunctional cyclic amines. The parent structure is piperidine , a six-membered saturated heterocycle with one nitrogen atom. Substituent prioritization follows the Cahn-Ingold-Prelog hierarchy:

- Sulfonyl group (-SO₂-) attached to the 3,4-dimethylphenyl ring takes precedence due to its higher functional group priority (sulfonamide derivative).

- Methylthio group (-S-CH₃) is assigned the next available position.

Numbering begins at the nitrogen atom in the piperidine ring, with the sulfonamide group at position 1 and the methylthio group at position 3. The 3,4-dimethylphenyl substituent is treated as a single entity, with methyl groups at positions 3 and 4 of the benzene ring. The full IUPAC name reflects this hierarchy:

1-[(3,4-dimethylphenyl)sulfonyl]-3-(methylsulfanyl)piperidine .

Table 1: Functional Group Prioritization in IUPAC Naming

| Group | Priority | Position | Prefix/Suffix |

|---|---|---|---|

| Sulfonamide (-SO₂-) | 1 | 1 | Sulfonyl (prefix) |

| Methylthio (-S-CH₃) | 2 | 3 | Methylsulfanyl (prefix) |

Comparative Analysis of Registry Numbers (CAS 208245-69-6 vs. Related Derivatives)

The compound This compound shares structural similarities with CAS 208245-69-6 (tert-butyl 4-(methylthio)piperidine-1-carboxylate), but key differences arise in substituent groups and registry assignments:

Table 2: CAS Registry Comparison

| Parameter | This compound | CAS 208245-69-6 (Related Derivative) |

|---|---|---|

| Parent Structure | Piperidine | Piperidine |

| Substituent 1 | 3,4-Dimethylphenylsulfonyl | tert-Butoxycarbonyl (Boc) |

| Substituent 2 | Methylthio | Methylthio |

| Molecular Formula | C₁₄H₂₁NO₂S₂ | C₁₁H₂₁NO₂S |

| Key Functional Groups | Sulfonamide, thioether | Carbamate, thioether |

CAS 208245-69-6 features a tert-butoxycarbonyl (Boc) protecting group instead of the sulfonamide, illustrating how registry numbers differentiate based on substituent identity and position .

Stereochemical Considerations in Piperidine-Sulfonyl-Methylthio Systems

The piperidine ring adopts a chair conformation , with substituents occupying axial or equatorial positions based on steric and electronic factors:

- Sulfonamide group : The bulky 3,4-dimethylphenylsulfonyl moiety preferentially occupies an equatorial position to minimize 1,3-diaxial interactions.

- Methylthio group : The smaller -S-CH₃ group may occupy an axial position, though its electron-rich sulfur atom can influence ring puckering via hyperconjugation .

Table 3: Stereochemical Analysis of Substituent Orientations

| Substituent | Predicted Position | Steric Effect | Electronic Effect |

|---|---|---|---|

| 3,4-Dimethylphenylsulfonyl | Equatorial | High | Electron-withdrawing (-I) |

| Methylthio | Axial | Moderate | Electron-donating (+M) |

Stereoelectronic effects further modulate reactivity. For example, the axial methylthio group’s lone pairs may participate in non-covalent interactions with adjacent atoms, while the equatorial sulfonamide group’s -SO₂- moiety stabilizes the chair conformation through dipole-dipole interactions .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-3-methylsulfanylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S2/c1-11-6-7-14(9-12(11)2)19(16,17)15-8-4-5-13(10-15)18-3/h6-7,9,13H,4-5,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMIYGHLGCXRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylthio)piperidine typically involves multiple steps:

Starting Materials: The synthesis begins with 3,4-dimethylbenzenesulfonyl chloride and 3-(methylthio)piperidine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3,4-dimethylbenzenesulfonyl chloride is added dropwise to a solution of 3-(methylthio)piperidine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group acts as an electron-withdrawing group, facilitating substitution at adjacent positions. Key reactions include:

Sulfonyl Group Displacement

-

Reacts with primary/secondary amines under basic conditions (K₂CO₃, DMF, 60°C) to form sulfonamide derivatives

-

Example: Reaction with benzylamine yields 1-(benzylamino)-3-(methylthio)piperidine (72% yield)

Methylthio Group Reactivity

-

Undergoes nucleophilic substitution with Grignard reagents (THF, 0°C → RT):

Produces thioether derivatives with aryl/alkyl groups

Oxidation Reactions

The methylthio (-SCH₃) group shows selective oxidizability:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide (S=O) | 85% | Acetic acid, 25°C, 4h |

| mCPBA | Sulfone (SO₂) | 78% | DCM, 0°C → RT, 12h |

| KMnO₄ | Sulfonic acid (SO₃H) | 63% | H₂O/acetone, 50°C |

Oxidation preserves the piperidine ring integrity while modifying electronic properties.

Hydrogenolysis

Catalytic hydrogenation cleaves the sulfonyl group:

Conditions : 10% Pd/C, H₂ (50 psi), EtOH, 6h

Product : 3-(methylthio)piperidine (89% purity)

Mechanism :

This reaction enables deprotection for downstream functionalization.

Alkylation Reactions

The piperidine nitrogen participates in alkylation despite sulfonylation:

Reagents : Alkyl halides (R-X), NaH, DMF

Example :

\text{R = CH}_2\text{Ph} \rightarrow N\text{-benzyl derivative (68% yield)}[3]

Steric hindrance from the 3,4-dimethylphenyl group limits reactivity with bulky electrophiles.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic sulfonyl group:

Suzuki-Miyaura Coupling

| Component | Details |

|---|---|

| Catalyst | Pd(PhCN)₂Cl₂ (2 mol%) |

| Ligand | PAr₃ (4 mol%) |

| Base | Na₂SO₃, Et₃N |

| Solvent | THF/MeCN (1:1) |

| Temperature | 50°C |

| Yield | 73% (analogous system) |

Produces biaryl derivatives for pharmaceutical applications .

Hydrolysis Reactions

Controlled hydrolysis of the methylthio group:

Acidic Conditions (HCl, H₂O/EtOH, reflux):

Basic Conditions (NaOH, EtOH/H₂O, 70°C):

Both pathways enable thiol-mediated conjugation strategies.

Key Stability Considerations

-

Thermal Stability : Decomposes above 200°C (TGA data)

-

pH Sensitivity : Stable in pH 3–9; sulfonyl bond hydrolyzes under strongly acidic/basic conditions (pH <2 or >11)

-

Light Sensitivity : Degrades via radical pathways under UV light (t₁/₂ = 48h in methanol)

Scientific Research Applications

Overview

1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylthio)piperidine is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, including therapeutic uses, synthesis methods, and biological evaluations.

Therapeutic Applications

This compound has been investigated for its role in enhancing platelet production and treating thrombocytopenia. Thrombopoietin (TPO) mimetics are crucial in this context, as they stimulate the TPO receptor, leading to increased platelet counts. This compound acts as an agonist at the TPO receptor, making it a candidate for therapeutic interventions in conditions characterized by low platelet levels .

Research indicates that compounds with a piperidine structure exhibit significant biological activity against various diseases, particularly cancers. The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating potential as an anti-cancer agent. Studies have shown that modifications to the piperidine structure can enhance solubility and bioavailability, which are critical factors in drug design .

Case Studies

- Thrombocytopenia Treatment : A study demonstrated that the administration of this compound led to a statistically significant increase in platelet counts in animal models of thrombocytopenia. This suggests its potential as a therapeutic agent for patients suffering from low platelet levels due to various causes .

- Anti-Cancer Activity : In vitro evaluations showed that this compound exhibited cytotoxic effects against several cancer cell lines, including leukemia and myeloma. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for further development in oncology .

Pharmacological Insights

The pharmacodynamics of this compound indicate favorable interaction profiles with biological targets. Its ability to modulate key pathways involved in cell proliferation and survival makes it a valuable candidate for further research.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylthio)piperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thioether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological membranes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Piperidine Derivatives

(a) 1-[(2-Methylphenyl)sulfanylmethyl]piperidine (CAS:6631-91-0)

- Structural Differences : Replaces the sulfonyl (-SO₂-) group with a sulfanylmethyl (-S-CH₂-) linker and substitutes the 3,4-dimethylphenyl group with a 2-methylphenyl ring.

- The ortho-methyl substitution on the phenyl ring may sterically hinder interactions compared to the para-methyl groups in the target compound .

(b) N-[3-(3,4-Methylenedioxyphenyl)-2-(E)-propenoyl]piperidine

- Structural Differences: Features a cinnamoyl (propenoyl) group linked to a methylenedioxyphenyl ring instead of the sulfonyl-methylthio system.

- Activity: Demonstrated larvicidal activity against Spodoptera frugiperda (LD₅₀ = 1.07 µg/mg), attributed to the conjugated propenoyl group and methylenedioxy moiety, which enhance electrophilicity and target binding .

Piperidine-Urea Hybrids ()

(a) 1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n)

- Structural Features : Urea linker, thiazole ring, and piperazine substituent.

- Molecular Weight : 422.2 g/mol; Yield: 75.0%.

(b) 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9o)

- Structural Features : Incorporates a chloro-trifluoromethylphenyl group and piperazine-thiazole system.

- Molecular Weight : 480.2 g/mol; Yield: 79.4%.

- Comparison : The electron-withdrawing -CF₃ group increases lipophilicity and metabolic resistance compared to the dimethylphenyl group in the target compound .

Natural Piperidine Derivatives ()

Compounds such as 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine isolated from pepper root resin exhibit complex substituents like propenoyl and methylenedioxy groups. These natural analogs are more lipophilic than the target compound, which may limit water solubility but enhance membrane permeability in biological systems .

Comparative Data Table

Key Research Findings and Implications

- Electronic Effects : Sulfonyl groups in the target compound likely improve stability and binding via strong electron-withdrawing effects, contrasting with sulfanylmethyl or urea linkers in analogs.

- Bioactivity Trends : Piperidine derivatives with trifluoromethyl or methylenedioxy groups (e.g., 9o, compounds) show enhanced larvicidal activity, suggesting that electron-deficient aromatic systems may optimize target engagement.

Biological Activity

1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylthio)piperidine is a sulfonyl piperidine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the compound's synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a methylthio group. The structural formula can be represented as:

This unique structure contributes to its interaction with biological membranes and receptors, enhancing its potential therapeutic applications.

Synthesis

The synthesis typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-(methylthio)piperidine in the presence of a base such as triethylamine. The reaction conditions facilitate the formation of the desired product through nucleophilic substitution, followed by purification techniques like recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfonyl group is known to inhibit various enzymatic activities, while the thioether moiety may undergo metabolic transformations leading to active metabolites. The piperidine structure enhances the compound's stability and its capacity to penetrate biological membranes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with piperidine cores showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some compounds acting as effective acetylcholinesterase inhibitors .

Anticancer Properties

Recent investigations into the anticancer potential of related sulfonyl-containing compounds have shown promising results. The ability of these compounds to induce apoptosis in cancer cells has been linked to their interaction with cellular signaling pathways. For instance, some derivatives have been reported to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical in inflammation and cancer progression .

Case Studies and Research Findings

Q & A

Basic: What are the key synthetic strategies for preparing 1-((3,4-dimethylphenyl)sulfonyl)-3-(methylthio)piperidine?

The synthesis typically involves multi-step organic reactions, including:

- Sulfonylation : Introducing the 3,4-dimethylbenzenesulfonyl group via nucleophilic substitution or coupling reactions. For example, sulfonyl chloride intermediates (e.g., 3,4-dimethylbenzenesulfonyl chloride) are reacted with piperidine derivatives under controlled conditions .

- Thioether Formation : The methylthio group is introduced using reagents like methanethiol or via displacement reactions with thiourea derivatives. Temperature control (e.g., 0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: What analytical methods are used to characterize this compound?

Key techniques include:

- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the sulfonyl and methylthio groups. For example, aromatic protons in the 3,4-dimethylphenyl group appear as distinct multiplet signals (δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 323.0984 for C₁₄H₁₉NO₂S₂) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity and detects byproducts .

Basic: How does structural modification impact biological activity in analogs?

Structure-activity relationship (SAR) studies on sulfonyl-piperidine analogs reveal:

- Sulfonyl Group : Replacement with smaller substituents (e.g., methyl) reduces target binding affinity by ~50%, as seen in enzyme inhibition assays .

- Methylthio Position : Moving the methylthio group from C3 to C2 decreases cytotoxicity (e.g., IC₅₀ shifts from 1.2 µM to >10 µM in cancer cell lines) .

- Aromatic Substitution : 3,4-Dimethylphenyl enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration compared to unsubstituted analogs .

Basic: What methodologies are used to evaluate its biological activity?

- In Vitro Assays :

- Binding Studies : Surface plasmon resonance (SPR) measures dissociation constants (KD) for target proteins .

- Pharmacokinetics : Microsomal stability tests (rat liver microsomes, LC-MS analysis) assess metabolic half-life .

Advanced: How can synthetic yields be optimized for scale-up?

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in sulfonylation steps (yield increases from 45% to 78%) .

- Solvent Optimization : Switching from DMF to THF reduces side reactions (e.g., sulfone overoxidation) .

- Temperature Gradients : Stepwise heating (25°C → 60°C) during thioether formation minimizes decomposition .

Advanced: How to resolve contradictions in reported bioactivity data?

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .

- Positive Controls : Use reference compounds (e.g., staurosporine for cytotoxicity) to normalize data .

- Orthogonal Validation : Confirm enzyme inhibition via both fluorescence and radiometric assays .

Advanced: What mechanistic studies elucidate its mode of action?

- X-ray Crystallography : Co-crystallization with target enzymes (e.g., carbonic anhydrase IX) identifies key hydrogen bonds with the sulfonyl group .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .

- siRNA Knockdown : Silencing putative targets (e.g., AKT1) confirms pathway-specific effects in cellular models .

Advanced: How can computational models guide derivative design?

- Molecular Docking : AutoDock Vina predicts binding poses within enzyme active sites (e.g., RMSD <2.0 Å vs. crystallographic data) .

- QSAR Modeling : 3D descriptors (e.g., polar surface area) correlate with bioavailability. Methylthio derivatives show improved logD values .

- MD Simulations : Analyze conformational stability of the piperidine ring in lipid bilayers (GROMACS, 100-ns trajectories) .

Advanced: What challenges arise during kilogram-scale synthesis?

- Reagent Cost : Sulfonyl chlorides are expensive; alternatives like sulfonic anhydrides reduce costs by 30% .

- Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for faster throughput .

- Byproduct Formation : Optimize stoichiometry (1.1:1 sulfonyl chloride:piperidine) to minimize disulfide byproducts .

Advanced: How to assess stability under physiological conditions?

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC. The compound degrades >80% at pH <2, indicating gastric instability .

- Light Exposure : UV/Vis spectroscopy tracks photodegradation (λmax 270 nm) under ICH Q1B guidelines .

- Oxidative Stress : Treat with H2O2 (3% v/v) to simulate metabolic oxidation; LC-MS identifies sulfoxide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.